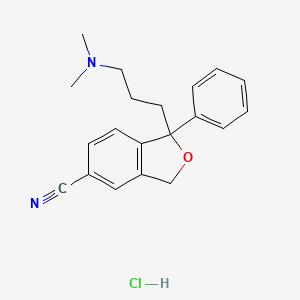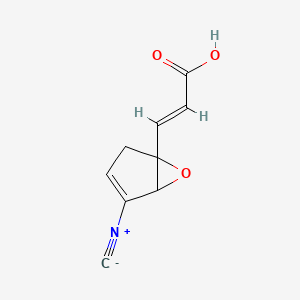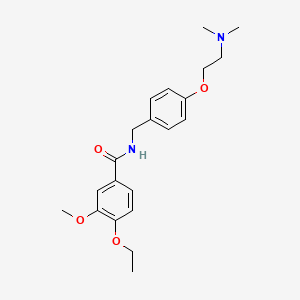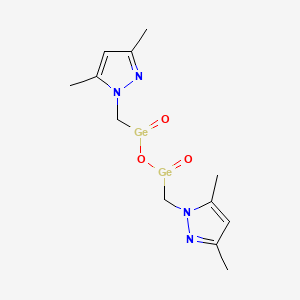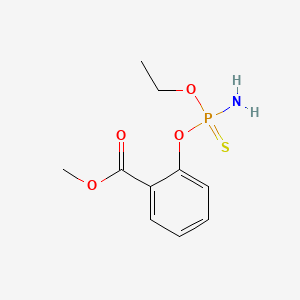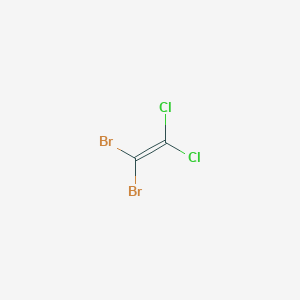
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H44N4O2. It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- typically involves the reaction of p-benzoquinone with 3-(dipropylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials:
p-Benzoquinone and 3-(dipropylamino)propylamine.Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinone compounds .
Applications De Recherche Scientifique
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with cellular proteins and enzymes may contribute to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the dipropylamino groups.
2,5-Dimethyl-p-benzoquinone: A derivative with methyl groups instead of dipropylamino groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- is unique due to the presence of the dipropylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its simpler analogs .
Propriétés
Numéro CAS |
113687-35-7 |
|---|---|
Formule moléculaire |
C24H44N4O2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2,5-bis[3-(dipropylamino)propylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-13-27(14-6-2)17-9-11-25-21-19-24(30)22(20-23(21)29)26-12-10-18-28(15-7-3)16-8-4/h19-20,25-26H,5-18H2,1-4H3 |
Clé InChI |
NMTSAOSNTIQCEW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCCNC1=CC(=O)C(=CC1=O)NCCCN(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






